
4-Chloro-6,8-dimethylquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Chloro-6,8-dimethylquinoline-3-carbonitrile is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a quinoline moiety and a carbonitrile group. The first paper describes a compound with a 7-chloroquinolin-4-yl group and a 1,2,3-triazole ring, which is a fluorescent molecule with potential nonlinear optical (NLO) properties . The second paper investigates the reactivity of 6-methylchromone-3-carbonitrile under nucleophilic conditions, leading to various heterocyclic systems . These studies provide insights into the behavior of similar compounds, which could be extrapolated to understand the properties of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile.
Synthesis Analysis
While the synthesis of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile is not explicitly detailed in the provided papers, the methods used to synthesize related compounds can offer valuable information. The first paper outlines the synthesis of a fluorescent triazole-quinoline derivative, which involves the introduction of a triazole moiety to the quinoline ring . The second paper discusses the reactivity of a chromone-carbonitrile compound with various nucleophiles, leading to different heterocyclic structures . These approaches suggest that the synthesis of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile might involve similar nucleophilic substitution reactions or ring-closure methodologies.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chloro-6,8-dimethylquinoline-3-carbonitrile has been analyzed using density functional theory (DFT) calculations . The optimized structural parameters, spectroscopic data (FT-IR and NMR), and electronic properties were investigated both experimentally and theoretically . These studies provide a foundation for understanding the molecular structure of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile, as the quinoline core and carbonitrile functionality are common features.
Chemical Reactions Analysis
The chemical reactivity of compounds containing a carbonitrile group has been explored, with reactions leading to the formation of various heterocyclic systems . The reactivity towards nucleophiles and the potential for ring-opening and cycloaddition reactions are highlighted . These findings can be used to predict the types of chemical reactions that 4-Chloro-6,8-dimethylquinoline-3-carbonitrile might undergo, such as nucleophilic attacks on the carbonitrile group or interactions with other heterocyclic reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the fluorescent triazole-quinoline derivative, including its photophysical properties, were thoroughly investigated . The compound exhibited absorption spectra in the range of 326–386 nm and emission bands in the range of 375–403 nm in different solvents . The interaction with solvents was studied using Kamlet-Taft and Catalan methods, and the compound's chemical reactivity indices and thermodynamic properties were evaluated . These studies provide a basis for understanding the physical and chemical properties of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile, as the structural similarities may result in comparable properties.
Applications De Recherche Scientifique
Chloroquine Derivatives and Repurposing
Chloroquine (CQ), historically known for its antimalarial effects, has seen a shift in its application due to the emergence of CQ-resistant strains of Plasmodium falciparum. This has led to a resurgence in the study of its biochemical properties and the exploration of its derivatives for various therapeutic applications. The repurposing efforts have primarily focused on racemic CQ, but there's a growing interest in examining the effects of its enantiomers (R and S) which may offer additional benefits in treating other diseases. Moreover, the study recommends evaluating other antimalarials and structural analogs to maximize the intrinsic value of 4-aminoquinolines (Njaria, Okombo, Njuguna, & Chibale, 2015).
Biological Activities of 8-Hydroxyquinolines
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a broad spectrum of biological activities, such as antimicrobial, anticancer, and antifungal effects. These compounds have garnered attention from chemists and health professionals due to their potential in drug development. The review emphasizes the synthesis of 8-HQ derivatives with various pharmacological properties and highlights their potential as building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
Anti-malarial Drugs in Autoimmune Disorders
Chloroquine and hydroxychloroquine, as 4-aminoquinoline compounds, have been widely used as anti-malarial drugs. Their immunosuppressive activity has also led to their use in managing autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. These drugs reduce T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. The review assesses the efficacy of these drugs in modifying the clinical course of various autoimmune disorders, counterbalancing their potential in clinical applications against their adverse effects (Taherian, Rao, Malemud, & Askari, 2013).
Antimalarial Drug Combinations
The combination of 4-aminoquinolines, such as chloroquine or amodiaquine, with sulfadoxine-pyrimethamine (SP) represents a strategic treatment approach for uncomplicated malaria. This combination seeks to merge the rapid symptom relief provided by 4-aminoquinolines with the prolonged parasiticidal activity of SP, potentially slowing the development of resistance to individual drugs. The review consolidates evidence of the effectiveness and safety of this combination treatment, underscoring the need for larger-scale trials to further validate its broader adoption (McIntosh & Greenwood, 1998).
Propriétés
IUPAC Name |
4-chloro-6,8-dimethylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-8(2)12-10(4-7)11(13)9(5-14)6-15-12/h3-4,6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZUDIXIHZJVPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)C#N)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,8-dimethylquinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

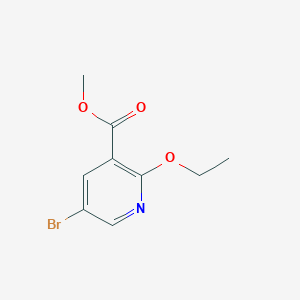
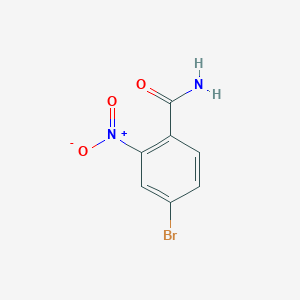
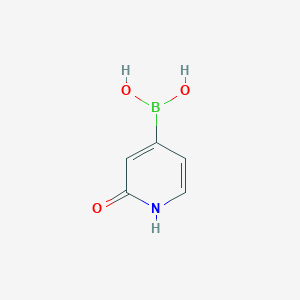
![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
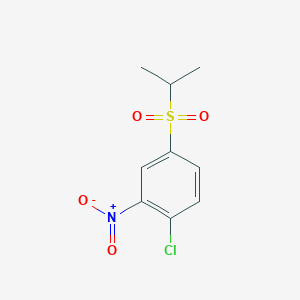
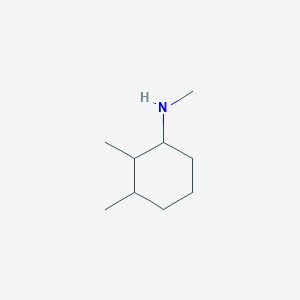

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)





amine](/img/structure/B1323259.png)